molecular formula C7H11N3O B1521000 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine CAS No. 1036527-33-9

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No.: B1521000
CAS No.: 1036527-33-9
M. Wt: 153.18 g/mol
InChI Key: UGYSUKNDXWQRIC-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized in a wide range of applications .


Synthesis Analysis

Oxadiazoles have been synthesized diversely as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .


Molecular Structure Analysis

The ring system of oxadiazoles consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .

Scientific Research Applications

Antitumor Activity

The structural characterization and potential medical application of novel 1,2,4-oxadiazole derivatives, including compounds structurally related to 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine, have been investigated for their antitumor activities. These compounds were synthesized and assessed for in vitro anticancer activity across a panel of 12 cell lines, demonstrating promising potency in certain derivatives (Maftei et al., 2016).

Apoptosis Induction

Research has identified oxadiazole derivatives as novel inducers of apoptosis, potentially acting as anticancer agents. Specific compounds within this class have demonstrated activity against various cancer cell lines and are implicated in arresting cells in the G(1) phase, leading to apoptosis. This indicates a promising therapeutic potential for 1,2,4-oxadiazole derivatives in cancer treatment (Zhang et al., 2005).

Antimicrobial Activity

Oxadiazole derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial properties. These studies have revealed strong activity against several strains of bacteria, indicating their potential as new drug candidates for treating bacterial infections (Oliveira et al., 2012).

Molecular Properties and Drug Likeness

The synthesis and molecular properties prediction of oxadiazole derivatives have been explored, focusing on their antibacterial activity and potential as drug candidates. In silico evaluations of drug likeness and drug score based on Lipinski’s Rule of Five suggest that these compounds, by virtue of their structural attributes, could serve as valuable leads in drug discovery (Oliveira et al., 2012).

Synthetic Methodology and Chemical Modifiability

The oxadiazole core is recognized for its versatility in chemical modification, offering a wide range of possibilities for creating biologically active compounds. Synthetic routes for obtaining oxadiazole derivatives involve cyclodehydration and oxidative cyclization reactions, highlighting the adaptability of this heterocyclic scaffold in the synthesis of pharmacologically relevant molecules (2020).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Properties

IUPAC Name

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-4(8)7-9-6(10-11-7)5-2-3-5/h4-5H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYSUKNDXWQRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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